Cas no 893725-15-0 (4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol)

4-(Furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core functionalized with furan and p-methylphenoxy substituents. Its structural design incorporates a thiol group at the 3-position, enhancing its potential for further derivatization or coordination chemistry applications. The furan and aromatic ether moieties contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical research. The compound’s stability and reactivity profile suggest utility as an intermediate in synthesizing biologically active molecules or as a ligand in metal complexes. Its well-defined structure allows for precise modifications, supporting investigations in medicinal chemistry and material science.
4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol structure
893725-15-0 structure
Product Name:4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS No:893725-15-0
MF:C15H15N3O2S
MW:301.363501787186
CID:3057638
PubChem ID:16637031
Update Time:2025-10-31

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
    • 893725-15-0
    • 4-(furan-2-ylmethyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
    • TKB72515
    • SB61364
    • AKOS000268529
    • CS-0222169
    • 4-[(furan-2-yl)methyl]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
    • EN300-110583
    • 4-Furan-2-ylmethyl-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
    • 4-(Furan-2-ylmethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
    • MDL: MFCD07364199
    • Inchi: 1S/C15H15N3O2S/c1-11-4-6-12(7-5-11)20-10-14-16-17-15(21)18(14)9-13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,17,21)
    • InChI Key: HFDJTBJEOHNEDG-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(COC2C=CC(C)=CC=2)N1CC1=CC=CO1

Computed Properties

  • Exact Mass: 301.08849790Da
  • Monoisotopic Mass: 301.08849790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 82.1Ų

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>

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4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol Related Literature

Additional information on 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-(Furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Overview

The compound with CAS No 893725-15-0, known as 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a triazole ring system with sulfur functionality and substituents derived from furan and methylphenol groups. The combination of these functional groups imparts the molecule with intriguing chemical properties and potential applications in drug design and materials science.

Chemical Structure and Properties

The molecular structure of 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is defined by its triazole core, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The triazole ring is further substituted at positions 4 and 5 with a furan-2-ylmethyl group and a 4-methylphenoxymethyl group, respectively. This substitution pattern not only enhances the molecule's stability but also introduces diverse reactivity due to the electron-withdrawing and electron-donating effects of the substituents.

Recent studies have highlighted the importance of triazole-based compounds in medicinal chemistry due to their ability to act as bioisosteres or scaffolds for drug design. The sulfur atom in the triazole ring contributes to the molecule's thiol functionality, which can participate in hydrogen bonding and other non-covalent interactions. These properties make the compound a promising candidate for exploring its role in biological systems.

Synthesis and Characterization

The synthesis of 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves a multi-step process that typically begins with the preparation of intermediate compounds. Key steps include the formation of the triazole ring through cyclization reactions, followed by substitution reactions to introduce the furan and phenol-derived groups. Advanced characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm the molecular structure and purity of the compound.

Recent advancements in synthetic methodologies have enabled more efficient routes for preparing such complex molecules. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These developments underscore the growing interest in optimizing synthetic pathways for bioactive compounds.

Biological Activity and Applications

One of the most compelling aspects of 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is its potential biological activity. Initial in vitro studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. These findings suggest that it could serve as a lead compound for developing anti-inflammatory agents.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The triazole moiety is known to form robust coordination bonds with metal ions, making it a valuable component in metallopolymers and hybrid materials. Recent research has focused on incorporating this compound into nanocomposites for applications in sensors and catalysis.

Environmental Impact and Safety Considerations

As with any chemical compound intended for widespread use, understanding its environmental impact is crucial. Preliminary studies indicate that 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes biodegradation under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to assess its toxicity to aquatic organisms and its potential accumulation in food chains.

Safety considerations also extend to handling procedures during synthesis and application. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks. Regulatory compliance with international standards for chemical handling will ensure safe practices throughout its lifecycle.

Future Directions

The future of 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol lies in expanding its application scope through targeted research initiatives. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new functionalities for this compound. For instance, ongoing projects aim to investigate its potential as an advanced material for energy storage devices or as a therapeutic agent targeting specific diseases.

In conclusion, CAS No 893725

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